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molecular formula C8H7BrN2O3 B8709154 N-(3-bromo-5-nitrophenyl)acetamide

N-(3-bromo-5-nitrophenyl)acetamide

Cat. No. B8709154
M. Wt: 259.06 g/mol
InChI Key: FPZGWUJXQMMQFD-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

Acetic anhydride (14 ml) was added dropwise at 0° C. to 3-bromo-5-nitroaniline (14 g, 64.5 mmol). The mixture was stirred for 30 min at RT and then quenched by the addition of crushed ice. The precipitate formed was filtered and washed with cold water to obtain off-white solid. The solid was dried under vacuum to give the product in 78% yield (13 g). 1H NMR (300 MHz, DMSO-d6): δ 10.54 (br s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 8.03 (s, 1H), 2.11 (s, 3H).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=1)[NH2:12]>>[Br:8][C:9]1[CH:10]=[C:11]([NH:12][C:5](=[O:7])[CH3:6])[CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=1

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
14 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to obtain off-white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product in 78% yield (13 g)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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